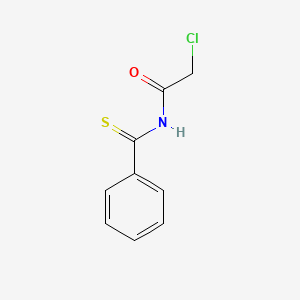

2-Chloro-N-thiobenzoyl-acetamide

CAS No.: 1208081-70-2

Cat. No.: VC2840413

Molecular Formula: C9H8ClNOS

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208081-70-2 |

|---|---|

| Molecular Formula | C9H8ClNOS |

| Molecular Weight | 213.68 g/mol |

| IUPAC Name | N-(benzenecarbonothioyl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) |

| Standard InChI Key | SPCAGMQWBZZQAY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=S)NC(=O)CCl |

| Canonical SMILES | C1=CC=C(C=C1)C(=S)NC(=O)CCl |

Introduction

2-Chloro-N-thiobenzoyl-acetamide is a chemical compound belonging to the class of acetamides, characterized by the presence of a chloro group and a thiobenzoyl moiety. Its systematic name reflects its structure, which includes a chloro substituent on the nitrogen atom and a thiobenzoyl group attached to the acetamide backbone. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis of 2-Chloro-N-thiobenzoyl-acetamide

The synthesis of 2-Chloro-N-thiobenzoyl-acetamide typically involves a nucleophilic substitution reaction of thiobenzoyl chloride with an appropriate acetamide derivative. The general procedure can be summarized as follows:

-

Starting Materials: Thiobenzoyl chloride and an acetamide derivative.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled conditions to facilitate the nucleophilic substitution.

-

Characterization: The synthesized compound is characterized using various spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Reactivity Profile:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Facilitated by the chloro group's electron-withdrawing effect. |

| Electrophilic Addition | Possible due to the presence of electron-rich centers in the molecule. |

Biological Activities and Potential Applications

Preliminary studies indicate that derivatives of similar structures exhibit significant analgesic activity, suggesting potential analgesic effects for 2-Chloro-N-thiobenzoyl-acetamide. The compound's mechanism of action may involve interactions with biological targets such as enzymes or receptors.

Potential Applications:

-

Medicinal Chemistry: Due to its potential biological activities, particularly analgesic effects.

-

Pharmaceutical Research: As a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential.

Future Research Directions:

-

Pharmacological Evaluation: In-depth studies to assess its analgesic and other potential biological activities.

-

Synthetic Optimization: Improving synthesis methods to enhance yield and purity.

-

Derivative Synthesis: Exploring derivatives with modified functional groups to enhance biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume